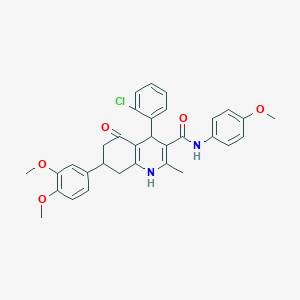![molecular formula C19H26N2O B4774701 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4774701.png)
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as APEC, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. APEC is a derivative of adamantane, a polycyclic hydrocarbon that has been used in the synthesis of various drugs and materials. In
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have potential applications in various scientific research fields. One of the most notable applications is in the study of Parkinson's disease. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Mecanismo De Acción
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide's mechanism of action is primarily attributed to its inhibition of MAO-B. MAO-B is an enzyme that is involved in the breakdown of dopamine, a neurotransmitter that is important for the regulation of movement and mood. By inhibiting MAO-B, 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide increases the levels of dopamine in the brain, which can have neuroprotective effects.
Biochemical and Physiological Effects
2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been found to have antioxidant properties, which can protect cells from oxidative damage. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide has also been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and other tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments is its high purity, which can ensure consistent results. 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide is also relatively easy to synthesize, which can make it a cost-effective option for researchers. One limitation of using 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines. Therefore, caution should be taken when using 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide in lab experiments.
Direcciones Futuras
There are several future directions for the research of 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide. One potential direction is the investigation of its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Another direction is the optimization of its synthesis method to increase yield and purity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-adamantyl)-N-[1-(4-pyridinyl)ethyl]acetamide and its potential toxicity in different cell lines.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(1-pyridin-4-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-13(17-2-4-20-5-3-17)21-18(22)12-19-9-14-6-15(10-19)8-16(7-14)11-19/h2-5,13-16H,6-12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXONXQONFJECES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-4-yl)ethyl]-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-chlorophenyl)-5-[(1H-1,2,4-triazol-3-ylthio)methyl]-1H-tetrazole](/img/structure/B4774626.png)


![2-({4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}methyl)benzonitrile](/img/structure/B4774652.png)
![2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide](/img/structure/B4774653.png)
![2-[(4-bromo-3-methyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4774663.png)
![butyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4774670.png)
![propyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B4774677.png)
![3-(2-methoxyphenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B4774679.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4774685.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}pentanohydrazide](/img/structure/B4774691.png)
![3-amino-N-(3,4-dichlorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4774702.png)
![2-{[5-(1-phenoxyethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4774707.png)
![(4-{5-[(4-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)amine](/img/structure/B4774714.png)